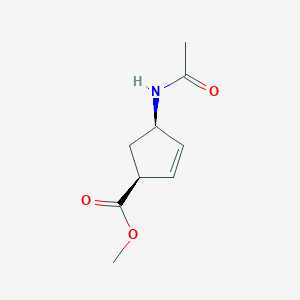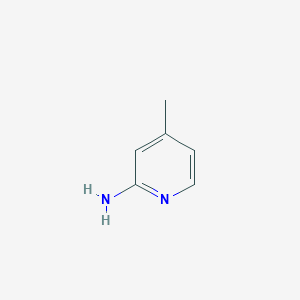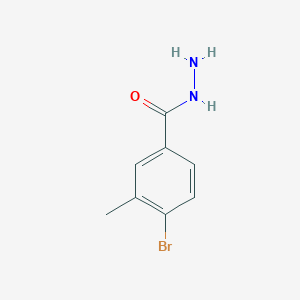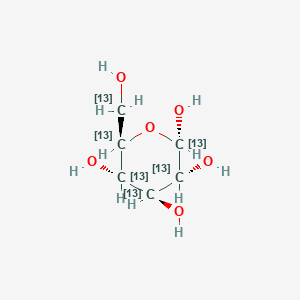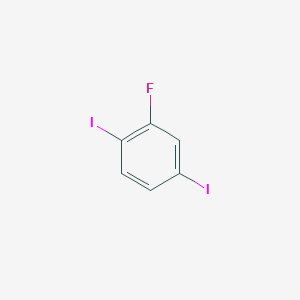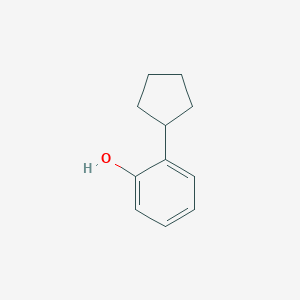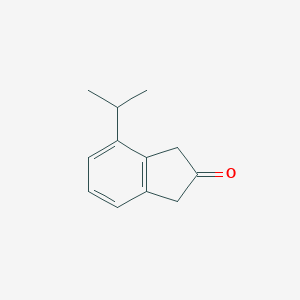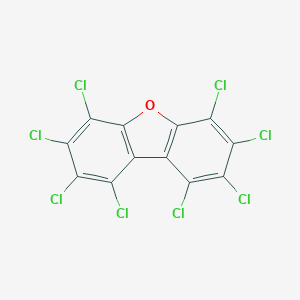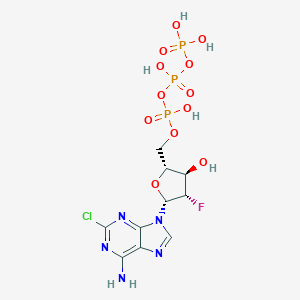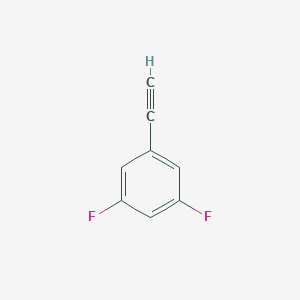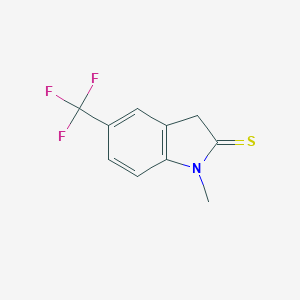
1-Methyl-5-(trifluoromethyl)indoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(trifluoromethyl)indoline-2-thione, also known as MTIT, is a chemical compound that has gained interest in scientific research due to its unique properties. MTIT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized through various methods and has been studied for its potential applications in different fields of research.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation. 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been shown to inhibit the activity of thioredoxin reductase, an enzyme involved in the redox regulation of cellular processes. The inhibition of thioredoxin reductase by 1-Methyl-5-(trifluoromethyl)indoline-2-thione leads to the accumulation of reactive oxygen species in cancer cells, resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-5-(trifluoromethyl)indoline-2-thione has been shown to have biochemical and physiological effects in preclinical studies. In vitro studies have shown that 1-Methyl-5-(trifluoromethyl)indoline-2-thione inhibits the growth of cancer cells and induces apoptosis, a process of programmed cell death. In vivo studies have shown that 1-Methyl-5-(trifluoromethyl)indoline-2-thione reduces tumor growth in animal models of cancer. 1-Methyl-5-(trifluoromethyl)indoline-2-thione has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-5-(trifluoromethyl)indoline-2-thione has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and stored. 1-Methyl-5-(trifluoromethyl)indoline-2-thione also has a high solubility in organic solvents, making it suitable for use in various assays. However, one limitation is that 1-Methyl-5-(trifluoromethyl)indoline-2-thione has a low water solubility, which can affect its bioavailability in vivo. Another limitation is that the mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is not fully understood, which can hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research of 1-Methyl-5-(trifluoromethyl)indoline-2-thione. One direction is to investigate the potential of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of 1-Methyl-5-(trifluoromethyl)indoline-2-thione in vivo. Another direction is to explore the use of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a precursor for the synthesis of metal sulfide nanoparticles with potential applications in catalysis and photovoltaics. Additionally, the potential of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a chelating agent for heavy metal ions in wastewater treatment can be further investigated.
Métodos De Síntesis
1-Methyl-5-(trifluoromethyl)indoline-2-thione can be synthesized through various methods, including the reaction between 2-aminobenzotrifluoride and carbon disulfide in the presence of sodium hydroxide. Another method involves the reaction between 2-aminobenzotrifluoride and sulfur in the presence of a reducing agent such as sodium borohydride. The synthesis of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
1-Methyl-5-(trifluoromethyl)indoline-2-thione has been studied for its potential applications in different fields of research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been investigated for its anticancer properties and has shown promising results in preclinical studies. In material science, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been used as a precursor for the synthesis of metal sulfide nanoparticles. In environmental science, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been studied for its potential use as a chelating agent for heavy metal ions in wastewater treatment.
Propiedades
Número CAS |
156136-69-5 |
|---|---|
Nombre del producto |
1-Methyl-5-(trifluoromethyl)indoline-2-thione |
Fórmula molecular |
C10H8F3NS |
Peso molecular |
231.24 g/mol |
Nombre IUPAC |
1-methyl-5-(trifluoromethyl)-3H-indole-2-thione |
InChI |
InChI=1S/C10H8F3NS/c1-14-8-3-2-7(10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3 |
Clave InChI |
QYWOXYKIBDYKMP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |
SMILES canónico |
CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |
Sinónimos |
2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-(trifluoromethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



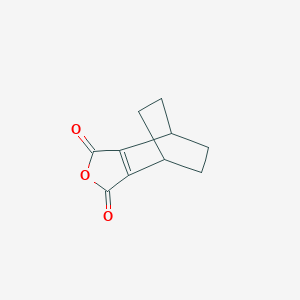
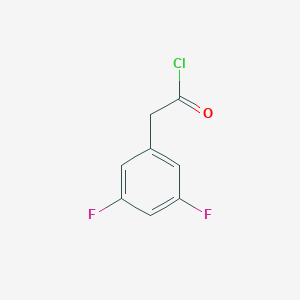
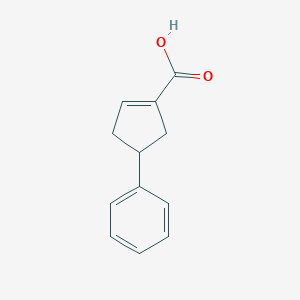
![N-[(2S)-3-oxobutan-2-yl]acetamide](/img/structure/B118593.png)
